molecular formula C8H6ClNO3 B3132991 (2Z)-2-(4-chlorophenyl)-2-(N-hydroxyimino)acetic acid CAS No. 38157-69-6

(2Z)-2-(4-chlorophenyl)-2-(N-hydroxyimino)acetic acid

Cat. No.: B3132991
CAS No.: 38157-69-6
M. Wt: 199.59 g/mol
InChI Key: FFSIVJPBFDJWMO-YFHOEESVSA-N
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Description

(2Z)-2-(4-chlorophenyl)-2-(N-hydroxyimino)acetic acid is an organic compound characterized by the presence of a chlorophenyl group and a hydroxyimino group attached to an acetic acid backbone

Scientific Research Applications

(2Z)-2-(4-chlorophenyl)-2-(N-hydroxyimino)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of agrochemicals and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(4-chlorophenyl)-2-(N-hydroxyimino)acetic acid typically involves the reaction of 4-chlorobenzaldehyde with hydroxylamine hydrochloride to form 4-chlorobenzaldoxime. This intermediate is then subjected to a condensation reaction with chloroacetic acid under basic conditions to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(4-chlorophenyl)-2-(N-hydroxyimino)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-chlorobenzaldehyde derivatives, while reduction can produce 4-chloroaniline derivatives.

Mechanism of Action

The mechanism of action of (2Z)-2-(4-chlorophenyl)-2-(N-hydroxyimino)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxyimino group can form hydrogen bonds with active sites, inhibiting enzyme activity. The chlorophenyl group may enhance binding affinity through hydrophobic interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorophenylacetic acid: Lacks the hydroxyimino group, resulting in different reactivity and applications.

    4-Chlorobenzaldoxime: An intermediate in the synthesis of (2Z)-2-(4-chlorophenyl)-2-(N-hydroxyimino)acetic acid, with distinct chemical properties.

    4-Chloroaniline: A reduction product of this compound, used in different contexts.

Uniqueness

The presence of both the chlorophenyl and hydroxyimino groups in this compound imparts unique chemical properties, making it versatile for various applications. Its ability to undergo multiple types of reactions and interact with diverse molecular targets sets it apart from similar compounds.

Properties

IUPAC Name

(2Z)-2-(4-chlorophenyl)-2-hydroxyiminoacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO3/c9-6-3-1-5(2-4-6)7(10-13)8(11)12/h1-4,13H,(H,11,12)/b10-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFSIVJPBFDJWMO-YFHOEESVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=NO)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C(=N/O)/C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2Z)-2-(4-chlorophenyl)-2-(N-hydroxyimino)acetic acid
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(2Z)-2-(4-chlorophenyl)-2-(N-hydroxyimino)acetic acid
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(2Z)-2-(4-chlorophenyl)-2-(N-hydroxyimino)acetic acid
Reactant of Route 4
(2Z)-2-(4-chlorophenyl)-2-(N-hydroxyimino)acetic acid
Reactant of Route 5
(2Z)-2-(4-chlorophenyl)-2-(N-hydroxyimino)acetic acid
Reactant of Route 6
(2Z)-2-(4-chlorophenyl)-2-(N-hydroxyimino)acetic acid

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